molecular formula C16H23N3O2 B8735676 1-Nitro-2,4-dipiperidinobenzene CAS No. 53013-41-5

1-Nitro-2,4-dipiperidinobenzene

Cat. No.: B8735676
CAS No.: 53013-41-5
M. Wt: 289.37 g/mol
InChI Key: PQKPUBVDVNZAAX-UHFFFAOYSA-N
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Description

1-Nitro-2,4-dipiperidinobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group (-NO₂) at position 1 and piperidine rings (C₅H₁₀N) at positions 2 and 2. The piperidine substituents are strong electron-donating groups due to their amine functionality, while the nitro group is electron-withdrawing, creating a distinct electronic push-pull effect.

Properties

CAS No.

53013-41-5

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

1-(4-nitro-3-piperidin-1-ylphenyl)piperidine

InChI

InChI=1S/C16H23N3O2/c20-19(21)15-8-7-14(17-9-3-1-4-10-17)13-16(15)18-11-5-2-6-12-18/h7-8,13H,1-6,9-12H2

InChI Key

PQKPUBVDVNZAAX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine ()
  • Structure : Nitro group at position 4, methoxy (-OCH₃) groups at positions 2 and 5, and a single piperidine at position 1.
  • Electronic Effects: Methoxy groups are moderately electron-donating (less than piperidine), leading to reduced electron density at the nitro group compared to 1-Nitro-2,4-dipiperidinobenzene.
  • Reactivity : The methoxy groups may direct electrophilic substitution reactions differently, favoring meta/para positions due to their resonance effects .
1-(4,5-Dichloro-2-nitrophenyl)piperidine ()
  • Structure : Chlorine atoms at positions 4 and 5, nitro at position 2, and piperidine at position 1.
  • Electronic Effects: Chlorine is electron-withdrawing (-I effect), enhancing the electron deficiency of the nitro group. This contrasts with the electron-rich environment in this compound due to dual piperidine substituents.
  • Applications : Chlorinated nitroaromatics are often intermediates in pesticide synthesis, suggesting divergent applications compared to the target compound .
Nitromesitylene (2-Nitro-1,3,5-trimethylbenzene) ()
  • Structure : Nitro group at position 2 and methyl (-CH₃) groups at positions 1, 3, and 3.
  • Steric Effects: Methyl groups introduce steric hindrance, reducing reactivity in substitution reactions.
  • Solubility: Methyl groups enhance solubility in non-polar solvents, whereas piperidine’s amine functionality may increase solubility in polar aprotic solvents .

Physical and Chemical Properties

Property This compound (Inferred) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine 1-(4,5-Dichloro-2-nitrophenyl)piperidine Nitromesitylene
Molecular Weight ~335 g/mol ~282 g/mol ~275 g/mol ~181 g/mol
Melting Point Estimated 90–110°C Not reported Not reported 57°C ()
Solubility High in polar aprotic solvents Moderate in methanol () Low in water () High in aromatic solvents
Electron Density at NO₂ Reduced (due to dual piperidine) Moderate (methoxy donors) Highly reduced (Cl -I effect) Neutral (methyl donors)

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